Thianthrene-2,7-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of Thianthrene-2,7-dicarboxylic acid and its derivatives involves several key methods. Nucleophilic aromatic substitution has been employed to synthesize Thianthrene-2,7- and -2,8-dicarboxylic acids with good yields, utilizing intermediates like 4,4'-thiobis(3-chlorobenzoic acid). This method proves effective for producing aromatic polyamides with high inherent viscosities, indicating the efficiency of this synthetic route (Johnson & Mathias, 1995).
Molecular Structure Analysis
The molecular structure of Thianthrene-2,7-dicarboxylic acid features a thianthrene core, which is a sulfur-rich bicyclic structure. This core contributes to the compound's distinctive properties, such as its ability to undergo reversible one- and two-electron oxidations. The structural analysis reveals that the thianthrene core is crucial for the material applications of the compound, especially in the development of new materials for energy storage and harvesting (Swager & Etkind, 2022).
Chemical Reactions and Properties
Thianthrene-2,7-dicarboxylic acid's chemical reactivity is highlighted by its participation in various reactions, including electrophilic aromatic substitutions with high para regioselectivity. This selectivity surpasses that observed in halogenation or borylation reactions, underscoring the compound's utility in C–H functionalization of aromatic compounds. The ability to form aryl thianthrenium salts through these reactions opens avenues for fast diversification in synthetic chemistry (Juliá et al., 2021).
Physical Properties Analysis
Thianthrene-2,7-dicarboxylic acid derivatives, particularly those incorporated into polymers, exhibit remarkable physical properties. High refractive index polyimides derived from thianthrene-2,7-disulfanyl moieties showcase excellent thermal stability, good transparency, and high refractive indices. These attributes are particularly significant for applications requiring materials with superior optical and thermal properties (Liu et al., 2007).
Chemical Properties Analysis
The chemical properties of Thianthrene-2,7-dicarboxylic acid are closely tied to its molecular structure. Its capacity for undergoing redox reactions is a notable property, facilitating its use in various applications, including the development of phosphorescent materials and porous polymers. The compound's redox-active nature makes it a valuable component in the synthesis of materials for energy storage applications (Swager & Etkind, 2022).
Scientific Research Applications
Synthetic Polymeric Membranes
A study by Yoshikawa et al. (1990) showed that synthetic polymeric membranes incorporating 2,7-thianthrene dicarboxylic acid-5, 5', 10, 10'-tetraoxide are effective for selective permeation of SO2, distinguishing it from O2 and N2 (Yoshikawa et al., 1990).
Production of Diols and Phthalans
Thianthrene serves as a source for the 1,2-benzene dianion, leading to the production of diols, phthalans, and substituted phthalides, as reported by Yus, Foubelo, and Ferrandez (2002) (Yus, Foubelo, & Ferrandez, 2002).
Chemical Probe for Oxygen Transfer Agents
Adam and Golsch (1994) utilized Thianthrene 5-oxide as a probe to assess the electronic character of oxygen transfer agents, highlighting its utility in studying electrophilic oxidants (Adam & Golsch, 1994).
High Refractive Polyimides
Liu et al. (2007) synthesized high refractive index polyimides from 2,7-bis(4-aminophenylenesulfanyl) thianthrene, demonstrating their suitability for optical fibers and displays due to their thermal stability and transparency (Liu et al., 2007).
Reactions with Isomeric Thiols
A study by Park and Lee (2005) showed that Thianthrene cation radical perchlorate reacts with isomeric thiols, resulting in the production of benzyl carbocations and p-tolyl disulfide (Park & Lee, 2005).
Catalysis in Synthesis of Bioactive Molecules
Pan et al. (2023) developed a catalyst that effectively combines aliphatic and aromatic carboxylic acids with amines, enabling the synthesis of bioactive molecules with carboxylic acid groups (Pan et al., 2023).
Anodic Oxidation Studies
Imberger and Humffray (1973) investigated the anodic oxidation of Thianthrene in acetic acid-water mixtures with HClO4, producing a variety of oxidation products (Imberger & Humffray, 1973).
Bioaccumulation and Environmental Impact
According to Mitchell and Waring (2017), Thianthrene, found in fossil fuels, is bioaccumulative with limited metabolism in mammals and microorganisms, potentially posing environmental risks (Mitchell & Waring, 2017).
Synthesis of Substituted Thianthrenes
Lovell and Joule (1996) demonstrated methods for synthesizing 1- and 2-substituted thianthrenes (Lovell & Joule, 1996).
Thermal Stability in Poly(benzoxazole)s
Johnson and Mathias (1995) synthesized thianthrene-containing poly(benzoxazole)s that exhibited flexibility, toughness, and good thermal stability (Johnson & Mathias, 1995).
Safety And Hazards
Future Directions
Thianthrene-2,7-dicarboxylic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of metal–organic frameworks (MOFs), which have applications in luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and biomedical applications . Additionally, the catalytic reduction of carboxylic acid derivatives, including Thianthrene-2,7-dicarboxylic acid, is a rapidly developing field .
properties
IUPAC Name |
thianthrene-2,7-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMADKCYDBBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595611 | |
Record name | Thianthrene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thianthrene-2,7-dicarboxylic acid | |
CAS RN |
154341-96-5 | |
Record name | Thianthrene-2,7-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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